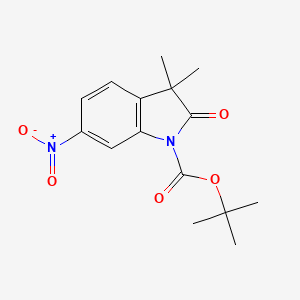
3-(Benzyloxy)-N-hydroxypicolinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-N-hydroxypicolinimidamide is an organic compound that belongs to the class of picolinimidamides It features a benzyloxy group attached to the third position of the pyridine ring and an N-hydroxy group attached to the imidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-N-hydroxypicolinimidamide typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable leaving group on the pyridine ring.
Introduction of the Imidamide Moiety: The imidamide group can be formed by reacting the benzyloxy-substituted pyridine with an appropriate amine under acidic or basic conditions.
N-Hydroxylation: The final step involves the hydroxylation of the imidamide nitrogen, which can be achieved using hydroxylamine or other suitable reagents.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the imidamide moiety, potentially converting it to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions.
Major Products:
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-N-hydroxypicolinimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-N-hydroxypicolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the N-hydroxy group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but lacks the N-hydroxy and imidamide moieties.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzyloxy group and a hydroxyl group but is structurally different from picolinimidamides.
Uniqueness: 3-(Benzyloxy)-N-hydroxypicolinimidamide is unique due to the combination of its benzyloxy, N-hydroxy, and imidamide groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C13H13N3O2 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
N'-hydroxy-3-phenylmethoxypyridine-2-carboximidamide |
InChI |
InChI=1S/C13H13N3O2/c14-13(16-17)12-11(7-4-8-15-12)18-9-10-5-2-1-3-6-10/h1-8,17H,9H2,(H2,14,16) |
Clave InChI |
OGNMKAPWJWPYNJ-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=C(N=CC=C2)/C(=N/O)/N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960009.png)








![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid](/img/structure/B12960064.png)
